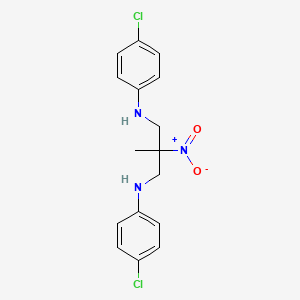
(2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide is a complex organic molecule characterized by the presence of chloroaniline groups and a hydroxyazane oxide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide typically involves multiple steps:
-
Formation of the Chloroaniline Derivative: : The initial step involves the preparation of 4-chloroaniline through the chlorination of aniline. This reaction is usually carried out using chlorine gas or sodium hypochlorite in the presence of a catalyst.
-
Alkylation: : The 4-chloroaniline is then subjected to alkylation using a suitable alkylating agent such as methyl iodide or ethyl bromide to introduce the methyl group at the nitrogen atom.
-
Formation of the Hydroxyazane Oxide: : The final step involves the oxidation of the alkylated product to form the hydroxyazane oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxyazane oxide group can undergo further oxidation to form more complex oxides.
-
Reduction: : The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of higher oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide involves its interaction with molecular targets such as enzymes and receptors. The chloroaniline groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the hydroxyazane oxide moiety can participate in redox reactions, influencing cellular pathways.
相似化合物的比较
Similar Compounds
4-Chloroaniline: A simpler analogue with similar reactivity but lacking the hydroxyazane oxide group.
2,6-Dibromo-4-chloroaniline: Another chloroaniline derivative with different halogen substitutions.
4-Bromo-2-chloroaniline: A compound with similar structural features but different halogen positions.
Uniqueness
The uniqueness of (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide lies in its combination of chloroaniline groups and the hydroxyazane oxide moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
5409-61-0 |
|---|---|
分子式 |
C16H17Cl2N3O2 |
分子量 |
354.2 g/mol |
IUPAC 名称 |
N,N'-bis(4-chlorophenyl)-2-methyl-2-nitropropane-1,3-diamine |
InChI |
InChI=1S/C16H17Cl2N3O2/c1-16(21(22)23,10-19-14-6-2-12(17)3-7-14)11-20-15-8-4-13(18)5-9-15/h2-9,19-20H,10-11H2,1H3 |
InChI 键 |
HBBMRZZBXBDGHN-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC1=CC=C(C=C1)Cl)(CNC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















